molecular formula C15H16N2O3 B12559949 Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester CAS No. 168425-49-8

Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester

Cat. No.: B12559949
CAS No.: 168425-49-8
M. Wt: 272.30 g/mol
InChI Key: VIHLJBYGKFVMIG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methyl-2-quinolineamine with ethyl 3-oxo-propanoate under acidic or basic conditions to form the desired ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit certain enzymes, leading to altered metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester is unique due to its combination of a propanoic acid derivative with a quinoline moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

168425-49-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 3-[(4-methylquinolin-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(19)9-14(18)17-13-8-10(2)11-6-4-5-7-12(11)16-13/h4-8H,3,9H2,1-2H3,(H,16,17,18)

InChI Key

VIHLJBYGKFVMIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

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